molecular formula C14H11ClO3 B1274785 2-(Benzyloxy)-5-chlorobenzoic acid CAS No. 52803-75-5

2-(Benzyloxy)-5-chlorobenzoic acid

Cat. No. B1274785
CAS RN: 52803-75-5
M. Wt: 262.69 g/mol
InChI Key: ULFLACGIFMTNGR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chlorobenzoic acid is a compound that can be associated with the family of chlorobenzoic acids, which are derivatives of benzoic acid where one or more hydrogen atoms have been replaced by chlorine atoms. Benzoic acid itself is a model compound for drug substances and is used in pharmaceutical research. Chlorobenzoic acids have been studied for their physical and chemical properties, as well as their behavior in various reactions and under different environmental conditions .

Synthesis Analysis

The synthesis of compounds related to 2-(Benzyloxy)-5-chlorobenzoic acid can be approached by methods such as selective benzylation, as seen in the preparation of 1-(benzyloxy)-1,2,3-triazole . This method involves the introduction of a benzyloxy group to a precursor molecule. Although the specific synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformation of chlorinated compounds, including those with benzyloxy groups, have been studied using various spectroscopic methods. For instance, conformational studies of certain benzoxazaphosphorinane oxides with chloro and benzyloxy substituents have been performed using NMR techniques . These studies help in understanding the spatial arrangement of atoms within the molecule and the impact of different substituents on the molecule's conformation.

Chemical Reactions Analysis

Chlorobenzoic acids can undergo various chemical reactions, including photodecomposition, where exposure to ultraviolet light can lead to the replacement of chlorine atoms with hydroxyl or hydrogen groups . Additionally, reactions involving chlorobenzoic acid derivatives can result in the formation of different products depending on the conditions, such as the reaction of trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene leading to chlorinated phosphonate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoic acids have been extensively studied. For example, the thermodynamic behavior of benzoic acid and chlorobenzoic acids in pure form and in mixtures with water has been modeled to understand their stability and solubility . The phase behavior of these compounds is crucial for process design in pharmaceutical applications. Additionally, the vibrational spectra and molecular electrostatic potential of chlorinated benzimidazole derivatives have been investigated, which can provide insights into the properties of related chlorobenzoic acids .

Scientific Research Applications

  • Synthesis of Benzyl Ethers and Esters

    • Field : Organic Chemistry
    • Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters . This compound is similar to 2-(Benzyloxy)-5-chlorobenzoic acid in that it contains a benzyloxy group.
    • Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine .
    • Results : This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : ®- (+)-2-Benzyloxypropionic acid, a compound similar to 2-(Benzyloxy)-5-chlorobenzoic acid, is used as a pharmaceutical intermediate .
  • Wittig Rearrangement

    • Field : Organic Chemistry
    • Application : 2-(2-Benzyloxy)aryloxazolines, which contain a benzyloxy group like 2-(Benzyloxy)-5-chlorobenzoic acid, have been studied for their behavior in the base-induced Wittig rearrangement .
    • Method : The rearrangement is induced by a base .
    • Results : The study revealed the limitations of this rearrangement, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
  • (2-(Benzyloxy)-5-chlorophenyl)boronic Acid

    • Field : Organic Chemistry
    • Application : (2-(Benzyloxy)-5-chlorophenyl)boronic acid is a compound that shares some structural similarities with 2-(Benzyloxy)-5-chlorobenzoic acid . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : Boron reagents, which can include compounds like (2-(Benzyloxy)-5-chlorophenyl)boronic acid, are used in the Suzuki–Miyaura coupling . This reaction is used to form carbon–carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .
    • Method : The reaction involves the use of a palladium catalyst and a base .
  • Benzylic Oxidations and Reductions

    • Field : Organic Chemistry
    • Application : Benzylic compounds, which include compounds like 2-(Benzyloxy)-5-chlorobenzoic acid, can undergo oxidation and reduction reactions .
    • Method : These reactions can be carried out using various reagents, such as zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .
  • (2-(Benzyloxy)phenylboronic Acid

    • Field : Organic Chemistry
    • Application : (2-(Benzyloxy)phenylboronic acid is a compound that shares some structural similarities with 2-(Benzyloxy)-5-chlorobenzoic acid . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : Boron reagents, which can include compounds like (2-(Benzyloxy)phenylboronic acid, are used in the Suzuki–Miyaura coupling . This reaction is used to form carbon–carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .
    • Method : The reaction involves the use of a palladium catalyst and a base .
  • Benzylic Oxidations and Reductions

    • Field : Organic Chemistry
    • Application : Benzylic compounds, which include compounds like 2-(Benzyloxy)-5-chlorobenzoic acid, can undergo oxidation and reduction reactions .
    • Method : These reactions can be carried out using various reagents, such as zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .

Safety And Hazards

The safety data sheet for a similar compound, “2-Benzyloxy-5-chlorophenylboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to wear personal protective equipment .

properties

IUPAC Name

5-chloro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFLACGIFMTNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391221
Record name 2-(benzyloxy)-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-chlorobenzoic acid

CAS RN

52803-75-5
Record name 2-(benzyloxy)-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-chlorosalicyclic acid (7.7 g), benzyl chloride (10.35 ml), anhydrous potassium carbonate (6.2 g), and dry sulpholane (100 ml) was stirred and heated in an oil bath at 120° C. for 20 hours. The yellow solution was cooled and poured into a mixture of ice and water (300 ml) and the mixture was acidified to pH 1 by treatment with concentrated hydrochloric acid. The brown oil which separated was extracted with diethyl ether (400 ml), the ether extract was washed with aqueous sodium carbonate solution (2N; 150 ml), dried over magnesium sulphate, and evaporated, to give a white solid (16 g), m.p 45°-50° C., consisting mainly of benzyl 2-benzyloxy-5-chlorobenzoate. This material was heated at reflux with aqueous sodium hydroxide solution (2N; 100 ml) for 3 hours. The mixture was then treated with methanol (40 ml) and heated at reflux for 6 hours. The resulting solution was neutralised to pH 7 by treatment with hydrochloric acid (2N), then concentrated under reduced pressure, acidified to pH 5 by treatment with hydrochloric acid (2N) and cooled to 10° C. The separated solid was filtered off and washed with a mixture of ice and water and recrystallized from acetic acid (100 ml) (filtering off some insoluble material ) to give 2-benzyloxy-5-chlorobenzoic acid (5.23 g), m.p. 113°-115° C.
Name
benzyl 2-benzyloxy-5-chlorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
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0 (± 1) mol
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reactant
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40 mL
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Synthesis routes and methods II

Procedure details

Phenylmethyl 5-chloro-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 43; 4.16 g, 11.8 mmol), in ethanol (40 ml) and 2M NaOH (20 ml) was heated at reflux for two hours. The mixture was cooled, concentrated in vacuo, acidified with 2M HCl and extracted with ethyl acetate (×3). The organics were washed with brine, dried (MgSO4), and concentrated to give a yellow oil. Purified using biotage chromatography (C18 cartridge, CH3CN/H2O) to give the title compound as a white solid. 1.9 g.
Name
Phenylmethyl 5-chloro-2-[(phenylmethyl)oxy]benzoate
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Hirokawa, H Harada, T Yoshikawa… - Chemical and …, 2002 - jstage.jst.go.jp
In search of a dopamine D2 and serotonin 5-HT3 receptors dual antagonist as a potential broad antiemetic agent, a number of benzamides were prepared from 4-amino-5-chloro-2-…
Number of citations: 29 www.jstage.jst.go.jp
A Hall, S Atkinson, SH Brown, IP Chessell… - Bioorganic & medicinal …, 2006 - Elsevier
… 2-Benzyloxy-5-chlorobenzoic acid 59 was converted to the corresponding acid chloride and reacted with the Grignard reagent 60 26 to give the protected acetal 61. Condensation with …
Number of citations: 32 www.sciencedirect.com
JM Jech - 1971 - search.proquest.com
… of formaldehyde and employing the procedure of Davidson and Boger“ The products formed were 2-benzyloxy-5-chlorobenzyl alcohol (25) and 2-benzyloxy-5-chlorobenzoic acid (26). …
Number of citations: 2 search.proquest.com
X Chen, G Wang, AMM Alsayed, Z Du, Y Ma… - European Journal of …, 2021 - Elsevier
A novel series of novel N-substituted (indole or indazole) benzamides were synthesized, and their anti-tumor properties were evaluated. The majority of tested compounds possessed …
Number of citations: 2 www.sciencedirect.com

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